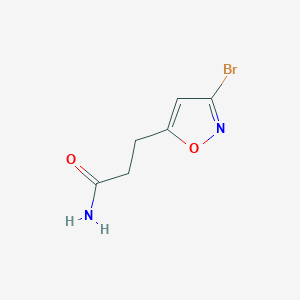

3-(3-Bromoisoxazol-5-yl)propanamide

説明

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Chemical Biology

The isoxazole scaffold is a privileged structure in medicinal chemistry and drug discovery, valued for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. researchgate.netnih.gov This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, is a key component in a wide array of pharmaceuticals. researchgate.net The versatility of the isoxazole ring allows for the synthesis of a diverse library of derivatives with a broad spectrum of pharmacological activities. researchgate.net

Isoxazole-containing compounds have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The structural rigidity and electronic properties of the isoxazole nucleus contribute to its successful application in the design of enzyme inhibitors and receptor modulators. chemrxiv.org For instance, the isoxazole moiety is present in the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic sulfamethoxazole. The ability to readily modify the substituents on the isoxazole ring enables chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, making it a highly attractive scaffold for the development of new therapeutics. researchgate.net

Overview of 3-(3-Bromoisoxazol-5-yl)propanamide: Research Context and Potential

This compound is a specific derivative of the isoxazole family that has emerged as a compound of interest for chemical and biological research. Its structure features a bromine atom at the 3-position of the isoxazole ring and a propanamide side chain at the 5-position. The bromine atom, a halogen, can significantly influence the compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The propanamide group provides a hydrogen-bonding motif and a flexible linker, which can be crucial for interacting with biological macromolecules.

While extensive research specifically on This compound is not yet widely published in peer-reviewed literature, its structural components suggest significant potential. The combination of the 3-bromoisoxazole (B39813) core with an amide-containing side chain is a strategy employed in the design of various bioactive molecules. nih.gov Research on related isoxazole amides has revealed promising activity in areas such as oncology and infectious diseases. nih.govresearchgate.net Therefore, This compound represents a logical target for synthesis and biological evaluation to explore its potential as a novel therapeutic agent or a chemical probe.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 3-(3-bromo-1,2-oxazol-5-yl)propanamide |

| CAS Number | 1291486-30-0 |

| Molecular Formula | C₆H₇BrN₂O₂ |

| Molecular Weight | 219.04 g/mol |

| Canonical SMILES | C1=C(ON=C1Br)CCC(=O)N |

Scope and Objectives of Academic Research on this compound

The academic investigation of This compound is driven by several key objectives that align with the broader goals of medicinal chemistry and drug discovery.

The primary objectives of research into this compound include:

Development of Efficient Synthetic Routes: A fundamental goal is to establish a reliable and scalable synthesis of This compound . This involves exploring various synthetic strategies for constructing the 3-bromoisoxazole core and for introducing the propanamide side chain. A plausible approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne, a common method for isoxazole synthesis. nih.gov

Comprehensive Physicochemical Characterization: Thorough characterization of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography is essential to confirm its structure and purity.

Evaluation of Biological Activity: A crucial objective is to screen This compound for a range of biological activities. Based on the activities of related compounds, initial screening would likely focus on anticancer and antimicrobial assays. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Following initial biological evaluation, the synthesis and testing of analogues of This compound would be undertaken to establish structure-activity relationships. This involves systematically modifying the substituents on the isoxazole ring and the propanamide side chain to understand how these changes impact biological activity.

Identification of Molecular Targets: For compounds exhibiting significant biological activity, a key research goal is to identify their molecular targets and elucidate their mechanism of action. This often involves techniques such as molecular docking studies and biochemical assays.

The research into This compound is thus a multi-faceted endeavor that spans synthetic organic chemistry, analytical chemistry, and chemical biology, with the ultimate aim of discovering new molecules with therapeutic potential.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-bromo-1,2-oxazol-5-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c7-5-3-4(11-9-5)1-2-6(8)10/h3H,1-2H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVBGZNEHSVFDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Bromoisoxazol 5 Yl Propanamide and Analogues

Retrosynthetic Analysis and Key Precursors for 3-(3-Bromoisoxazol-5-yl)propanamide

A retrosynthetic analysis of this compound reveals that the primary disconnection can be made at the amide bond, leading to 3-(3-bromoisoxazol-5-yl)propanoic acid and ammonia (B1221849) or a suitable amine equivalent. Further disconnection of the propanoic acid side chain from the isoxazole (B147169) ring points to a key intermediate, a 5-substituted-3-bromoisoxazole. The core of the synthesis lies in the formation of the 3-bromoisoxazole (B39813) ring itself.

Key precursors for the synthesis of the isoxazole ring generally involve a three-carbon component and a source of the N-O fragment. For a 3,5-disubstituted isoxazole, this can be achieved through the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). wikipedia.orgcore.ac.uk Alternatively, a 1,3-dipolar cycloaddition between an alkyne and a nitrile oxide is a widely employed and efficient method. nih.govwikipedia.orgnih.gov

For the specific target, this compound, a plausible retrosynthetic pathway would involve the following key precursors:

For the isoxazole ring: A suitable alkyne bearing the propanamide precursor group (or a group that can be converted to it) and a bromo-substituted nitrile oxide, or a brominated 1,3-dicarbonyl compound and hydroxylamine.

For the side chain: A protected form of 3-aminopropanoic acid or its corresponding ester could be coupled to a pre-formed 3-bromoisoxazole-5-carboxylic acid.

Classical and Contemporary Approaches to Isoxazole Ring Construction

The construction of the isoxazole ring is a well-established area of organic synthesis, with several classical and modern methods available. These methods offer different levels of regioselectivity and functional group tolerance.

1,3-Dipolar Cycloaddition Reactions (e.g., Nitrile Oxide with Alkynes)

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is one of the most common and versatile methods for synthesizing isoxazoles. wikipedia.orgnih.govnih.gov This reaction is typically highly regioselective, leading to the formation of 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

Nitrile oxides are unstable and are usually generated in situ from various precursors. chemtube3d.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides and the oxidation of aldoximes. nih.gov The reaction of in situ generated nitrile oxides with terminal alkynes provides a direct route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org The regioselectivity of the cycloaddition can often be predicted by frontier molecular orbital (FMO) theory. mdpi.com

For instance, the reaction of a nitrile oxide with a terminal alkyne generally places the R¹ group of the nitrile oxide at the 3-position of the isoxazole ring and the R² group of the alkyne at the 5-position.

Condensation Reactions

Condensation reactions provide a classical and straightforward approach to isoxazole synthesis. A widely used method involves the reaction of a β-diketone or a related 1,3-dielectrophilic species with hydroxylamine. wikipedia.orgcore.ac.uk The reaction conditions, particularly the pH, can influence the isomeric products formed. nih.govyoutube.com

For example, the reaction of 1,3-diketones with hydroxylamine hydrochloride can yield 3,5-disubstituted isoxazoles. nih.gov Similarly, primary nitro compounds can condense with activated ketones or aldehydes to form isoxazole derivatives. rsc.org Base-catalyzed condensation of nitroacetic esters with dipolarophiles has also been shown to be an efficient method for preparing 3,5-disubstituted isoxazoles. nih.gov

Cycloisomerization Reactions

Cycloisomerization reactions of appropriately functionalized starting materials offer an atom-economical route to isoxazoles. A notable example is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes, which can produce 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles with high yields under mild conditions. organic-chemistry.org Palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides also provides access to functionalized isoxazoles. organic-chemistry.org

Direct Functionalization Strategies

The direct functionalization of a pre-formed isoxazole ring is another important strategy for accessing substituted derivatives. This approach avoids the need to carry sensitive functional groups through the ring-forming steps. researchgate.net Transition metal catalysis, often employing palladium or rhodium, plays a crucial role in these transformations, enabling C-H activation and cross-coupling reactions to introduce substituents at specific positions of the isoxazole ring. researchgate.net For example, direct arylation reactions based on the generation of a 4-isoxazolyl anion species have been developed. researchgate.net

Intramolecular Oxidative Cycloaddition Reactions

Intramolecular oxidative cycloaddition reactions provide an elegant method for the synthesis of fused isoxazole ring systems. nih.govmdpi.com In this approach, a molecule containing both an aldoxime and an alkyne or alkene moiety undergoes an intramolecular [3+2] cycloaddition upon oxidation of the aldoxime to a nitrile oxide. nih.govnih.govmdpi.com Hypervalent iodine(III) species are often used as efficient catalysts for this transformation. nih.govmdpi.com This method allows for the simultaneous formation of two rings and can be used to construct complex polycyclic isoxazole derivatives. nih.govmdpi.com

Development of Green Chemistry Approaches for this compound Synthesis

The synthesis of isoxazole derivatives, including this compound, has traditionally faced challenges such as harsh reaction conditions, long reaction times, and the use of hazardous solvents. elifesciences.orgresearchgate.net In response, the principles of green chemistry have been increasingly applied to develop more environmentally benign and efficient synthetic routes. niist.res.inresearchgate.net These approaches focus on minimizing waste, reducing energy consumption, and utilizing safer chemicals. researchgate.net

Key green strategies developed for the synthesis of the isoxazole scaffold include:

Ultrasound and Microwave Irradiation: Sonochemistry and microwave-assisted synthesis have emerged as powerful tools to accelerate organic reactions. elifesciences.orgresearchgate.net Ultrasound irradiation, for instance, has been used for the catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles, offering advantages like shorter reaction times, milder conditions, and easier work-up procedures. nih.gov These techniques enhance reaction rates and yields by providing efficient energy transfer. elifesciences.orgresearchgate.net

Use of Eco-Friendly Solvents: A significant focus has been on replacing toxic organic solvents with greener alternatives. niist.res.in Water, ionic liquids (ILs), and deep eutectic solvents (DES) have been successfully employed in isoxazole synthesis. nih.gov For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved in aqueous media or using recyclable DES like choline (B1196258) chloride:urea, which serve as both solvent and catalyst. nih.gov

Catalyst-Free and Multi-Component Reactions (MCRs): Designing reactions that proceed without a catalyst or that combine multiple steps into a single pot (MCRs) significantly improves atom economy and reduces waste. elifesciences.org Several catalyst-free methods for isoxazole synthesis have been reported, often facilitated by ultrasound or microwave energy. researchgate.netnih.gov MCRs, such as the reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, provide a direct and efficient route to functionalized isoxazoles under green conditions. nih.gov

| Green Approach | Methodology | Key Advantages | Source |

|---|---|---|---|

| Energy Efficiency | Ultrasound-assisted synthesis of 3-alkyl-5-aryl isoxazoles | Shorter reaction time, high yields, mild conditions, no catalyst | nih.gov |

| Alternative Solvents | Use of Deep Eutectic Solvents (DES) for 3,5-disubstituted isoxazoles | Environmentally benign, recyclable solvent system | nih.gov |

| Alternative Solvents | Synthesis in aqueous medium | Avoids hazardous organic solvents, environmentally friendly | nih.gov |

| Process Intensification | Multi-component reaction using an agro-waste catalyst and glycerol | Benign, eco-friendly, efficient, avoids hazardous solvents | nih.gov |

Regioselective Synthesis and Stereochemical Control in this compound Derivatives

A central challenge in the synthesis of substituted isoxazoles like this compound is achieving regiochemical control. The formation of the isoxazole ring from unsymmetrical precursors can lead to a mixture of regioisomers. Consequently, developing highly regioselective methods is crucial for efficiently producing the desired isomer.

One of the most common and versatile methods for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov However, this classical approach often yields isomeric mixtures. nih.gov Modern research has focused on modifying substrates and reaction conditions to direct the cyclization towards a single regioisomer.

A notable advancement involves the use of β-enamino diketones as precursors. By carefully selecting the reaction conditions, it is possible to control the regiochemical outcome of the cyclocondensation with hydroxylamine. nih.gov The regiochemistry can be influenced by factors such as the solvent, the presence of a base like pyridine, or the use of a Lewis acid activator like boron trifluoride (BF₃). nih.gov These variations allow for the selective synthesis of different regioisomers, such as 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles, from the same class of precursors. nih.gov

Other regioselective strategies include:

One-Pot, Three-Component Synthesis: A highly regioselective one-pot reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and then hydroxylamine, yields 3,5-disubstituted isoxazoles. nih.gov

Electrophilic Cyclization: The reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl) or bromine (Br₂) provides 3,5-disubstituted 4-haloisoxazoles with excellent regioselectivity under mild conditions. organic-chemistry.org

Copper-Catalyzed Cycloaddition: The reaction of terminal alkynes with nitrile oxides generated in situ can be catalyzed by copper, leading to 3,4-disubstituted isoxazoles with high reliability and regioselectivity. organic-chemistry.org

| Reaction Conditions | Resulting Regioisomer | Controlling Factor | Source |

|---|---|---|---|

| Ethanol, reflux | 4,5-disubstituted isoxazole | Solvent | nih.gov |

| Ethanol, Pyridine, reflux | 3,4,5-trisubstituted isoxazole | Base (Pyridine) | nih.gov |

| Dichloromethane, BF₃·OEt₂, reflux | 3,4-disubstituted isoxazole | Lewis Acid (BF₃) | nih.gov |

While stereochemical control is paramount for chiral centers, the aromatic nature of the isoxazole ring means that stereochemistry is primarily a consideration for substituents attached to the ring, such as in the propanamide side chain of the title compound. Synthetic methods that create such side chains would need to employ stereoselective techniques if a specific stereoisomer were desired.

Mechanistic Studies of Key Synthetic Transformations for this compound

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. The formation of the isoxazole ring primarily occurs through two major mechanistic pathways:

Cyclocondensation of 1,3-Dicarbonyls with Hydroxylamine: This is one of the oldest and most straightforward methods. nih.govyoutube.com The mechanism begins with the nucleophilic attack of the amine group of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound to form an imine (specifically, an oxime). youtube.com The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group. youtube.com Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic isoxazole ring. youtube.com The regioselectivity of this reaction depends on which carbonyl group is attacked first by the amine. nih.gov

1,3-Dipolar Cycloaddition: This powerful and widely used method involves the reaction of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. researchgate.netnanobioletters.com The reaction with an alkyne directly yields an isoxazole ring. nanobioletters.com This is a [3+2] cycloaddition reaction, which is highly efficient for constructing the five-membered heterocyclic ring. nanobioletters.com The nitrile oxides are often generated in situ from precursors like aldoximes (via halogenation and dehydrohalogenation) or nitroalkanes. nih.gov

Recent studies have also shed light on alternative mechanisms. For instance, an electrochemical method for synthesizing isoxazolines (the non-aromatic precursor to isoxazoles) has been developed. nih.gov Mechanistic analysis through kinetic modeling and density functional theory (DFT) supports a stepwise, radical-mediated pathway rather than a concerted [3+2] cycloaddition. nih.gov In this proposed mechanism, an electrochemically generated radical abstracts a hydrogen atom from an oxime to form a hydroxyimoyl radical. This radical then reacts with an alkene, followed by a 5-exo-tet cyclization and subsequent reduction to yield the final product. nih.gov Such detailed mechanistic insights are crucial for the rational design of new, highly selective synthetic strategies. acs.org

Biological Activity and Mechanistic Investigations of 3 3 Bromoisoxazol 5 Yl Propanamide

In Vitro Biological Activity Screening of 3-(3-Bromoisoxazol-5-yl)propanamide

High-Throughput Screening (HTS) Methodologies and Hit Identification

There are no publicly accessible high-throughput screening (HTS) campaign results that identify This compound as a hit compound. HTS is a critical early-stage drug discovery process where large libraries of chemical compounds are rapidly tested for their ability to modulate a specific biological target. The absence of such data suggests that this compound may not have been subjected to broad screening campaigns or that the results of such screenings have not been disclosed in the public domain.

Cellular Biological Evaluation of this compound

Phenotypic Screening and Cellular Assays

No phenotypic screening data or results from specific cellular assays involving This compound have been published. Phenotypic screens are used to identify compounds that produce a desired effect in a cellular model, without prior knowledge of the molecular target. The lack of such information means there is no basis to describe its effects on cellular functions or disease models.

Cellular Potency and Selectivity Studies

Information regarding the cellular potency (e.g., IC₅₀ or EC₅₀ values) and selectivity of This compound is not available. These studies are crucial for understanding the concentration at which a compound elicits a biological response and its specificity for a particular cell type or pathway over others.

Molecular Target Identification and Validation for this compound

The molecular target or targets of This compound remain unknown due to the absence of any target identification and validation studies in the public domain. Techniques such as affinity chromatography, proteomics-based approaches, or genetic methods are typically employed to elucidate the mechanism of action of a compound by identifying its direct molecular binding partners.

Affinity Purification Strategies (e.g., Proteomics-based approaches)

No studies utilizing affinity purification techniques to identify the protein targets of this compound have been found in the public domain.

Activity-Based Protein Profiling (ABPP) with this compound Probes

There is no available research describing the design, synthesis, or application of activity-based protein profiling probes derived from this compound to investigate its interactions with cellular targets.

Genetic Validation and Complementary Approaches

No literature was found that genetically validates the putative targets of this compound or employs complementary methods to confirm its biological activity.

Mechanistic Elucidation of this compound's Biological Effects

Biochemical Pathway Interrogation

Information regarding the interrogation of specific biochemical pathways affected by this compound is not available.

Enzyme Inhibition or Modulation Kinetics

No data on the kinetics of enzyme inhibition or modulation by this compound has been published.

Structure Activity Relationship Sar Studies of 3 3 Bromoisoxazol 5 Yl Propanamide Analogues

Design and Synthesis of 3-(3-Bromoisoxazol-5-yl)propanamide Analogues for SAR Exploration

The foundation of any SAR study lies in the strategic design and efficient synthesis of a diverse library of analogues. For the this compound scaffold, synthetic strategies often involve the modification of the isoxazole (B147169) ring, the propanamide side chain, and the terminal amide group.

The synthesis of isoxazole derivatives can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. For instance, a common route involves the reaction of an aryl hydroximino chloride, generated from an aromatic aldehyde, with an appropriate alkyne. nih.gov This allows for the introduction of diverse substituents onto the isoxazole core. One-pot condensation reactions have also been employed, for example, reacting 2-[(Substituted phenyl)hydrazono]malononitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate (B1210297) to yield isoxazole derivatives. researchgate.net

Modification of the propanamide side chain can be accomplished by starting with different substituted propanoyl chlorides or by functionalizing the propanamide backbone after its attachment to the isoxazole ring. The terminal amide can be varied by using a range of primary or secondary amines in the final amidation step. The synthesis of novel isoxazole derivatives has been reported starting from materials like 4-methoxy aniline, which is converted to N-(4-methoxyphenyl) acetamide (B32628) and subsequently reacted with aromatic aldehydes. sarpublication.com The resulting compounds can then be evaluated for their biological activities, providing valuable SAR data. sarpublication.com

A general synthetic scheme for analogues might start with the formation of a key intermediate, such as tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, which can then be further modified. nih.gov The synthesis of related propanamide derivatives has also been explored, highlighting the versatility of this chemical class in accessing a wide range of structural analogues for biological testing. ontosight.ai

Qualitative Structure-Activity Relationships: Identification of Key Pharmacophoric Features

Qualitative SAR studies focus on identifying which parts of a molecule, known as pharmacophores, are critical for its biological activity. For isoxazole-containing compounds, several key features have been identified as important for their various biological actions. researchgate.net

The isoxazole ring itself is a significant pharmacophore and is present in a number of approved drugs. researchgate.netnih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions is crucial. The substitution pattern on the isoxazole ring plays a pivotal role in determining activity. For example, in a series of isoxazole derivatives, the type and position of substituents on an associated aromatic ring were found to be important for determining their inhibitory activity against carbonic anhydrase. acs.org

For analogues of this compound, key pharmacophoric features likely include:

The Bromine Atom: This bulky, electronegative group on the isoxazole ring can influence binding through halogen bonding or by affecting the electronic properties of the ring.

The Isoxazole Ring: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring system itself can engage in pi-stacking interactions.

The Propanamide Linker: The length and flexibility of this chain are often critical for orienting the key functional groups correctly within a biological target's binding site.

The Terminal Amide Group: The N-H proton can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. Substituents on the amide nitrogen can be varied to explore steric and electronic effects.

Studies on related heterocyclic compounds have shown that the presence of specific functional groups, such as amides and azoles, linked to a core pharmacophoric unit can lead to different modes of action. researchgate.net For instance, in a study of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives, the sulfonamide group was a key modification that led to potent BRD4 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for providing insights into their mechanism of action.

Physicochemical Descriptors and Their Correlation with Activity

QSAR models are built using various physicochemical descriptors that quantify different properties of the molecules. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

| Descriptor Category | Examples | Potential Impact on Activity |

| Electronic | Dipole moment, Partial atomic charges, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies | Can influence electrostatic interactions, reactivity, and the ability to participate in charge-transfer interactions. Electronegative groups can be crucial for binding. mdpi.comnih.gov |

| Steric | Molecular weight, Molar refractivity, van der Waals volume, Principal Moments of Inertia (PMI) | Determines the size and shape of the molecule, which must be complementary to the target's binding site. Bulky groups can either enhance or decrease activity depending on the available space. nih.govnih.gov |

| Hydrophobic | LogP (partition coefficient), Topological Polar Surface Area (TPSA) | Affects the compound's solubility, membrane permeability, and hydrophobic interactions with the target. Hydrophobic groups are often important for binding to nonpolar pockets in a protein. mdpi.com |

For isoxazole derivatives, studies have shown that hydrophobicity and the presence of electronegative groups are crucial for their agonistic activity on targets like the farnesoid X receptor. mdpi.com Similarly, for other heterocyclic compounds, the presence of electronegatively charged substituents has been shown to improve activity. nih.gov

Ligand-Based QSAR Approaches

Ligand-based QSAR methods are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. One common approach is pharmacophore modeling, which identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are common to a set of active molecules. nih.gov

A pharmacophore model for this compound analogues could be developed using a training set of active compounds. This model would highlight the key interaction points required for activity. For example, a model might reveal the necessity of a hydrogen bond acceptor at the isoxazole oxygen, a halogen bond donor at the bromine position, and a hydrogen bond donor/acceptor pair at the terminal amide. nih.gov This pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries for new potential hits. nih.gov

3D-QSAR Techniques and Molecular Field Analysis

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between molecular properties and biological activity by considering the 3D structure of the molecules. nih.gov Two widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules. The resulting field values are then correlated with the biological activity data using partial least squares (PLS) regression to generate a 3D-QSAR model. nih.gov The model is often visualized as contour maps, where different colored regions indicate areas where, for example, bulky groups or positive electrostatic potential would increase or decrease activity. researchgate.netrsc.org

CoMSIA is similar to CoMFA but calculates additional fields for hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com This often provides a more comprehensive and interpretable model.

For a series of isoxazole derivatives, CoMFA and CoMSIA models have been successfully developed, demonstrating strong predictive ability. mdpi.com For example, a study on isoxazole derivatives as farnesoid X receptor agonists showed that the presence of hydrophobicity at one position (R2) and an electronegative group at another (R3) were crucial for agonistic activity. mdpi.com The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov

| 3D-QSAR Model Statistics | Training Set | Test Set |

| CoMFA | ||

| q² (cross-validated r²) | 0.664 mdpi.com | |

| r² (non-cross-validated) | 0.960 mdpi.com | |

| r²pred (predictive r²) | 0.872 mdpi.com | |

| CoMSIA | ||

| q² (cross-validated r²) | 0.706 mdpi.com | |

| r² (non-cross-validated) | 0.969 mdpi.com | |

| r²pred (predictive r²) | 0.866 mdpi.com |

This table presents example statistical values from a 3D-QSAR study on isoxazole derivatives to illustrate the typical parameters used to validate such models. mdpi.com

Computational and Theoretical Investigations of 3 3 Bromoisoxazol 5 Yl Propanamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation offer a window into the dynamic world of molecular interactions, providing a basis for understanding how a ligand like 3-(3-bromoisoxazol-5-yl)propanamide might interact with biological targets.

Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a target protein. nih.govbioinformation.net This analysis is crucial for identifying potential biological targets and understanding the structural basis of inhibition or activation. For this compound, docking studies would involve placing the molecule into the binding sites of various proteins implicated in disease to calculate a binding energy score, which indicates the stability of the complex. nih.gov

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's structure is energy-minimized to find its most stable conformation. semanticscholar.org The protein's active site, the region where the ligand is expected to bind, is then defined. Docking algorithms, such as those used in software like AutoDock or MOE, systematically sample different orientations and conformations of the ligand within the active site, scoring each pose based on a force field that approximates the binding free energy. nih.govsemanticscholar.org Lower binding energy values typically suggest a more favorable interaction. biointerfaceresearch.com

Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified. For instance, the amide group of this compound can act as both a hydrogen bond donor and acceptor, while the isoxazole (B147169) ring can participate in various interactions with amino acid residues of the target protein. chemenu.com

Interactive Table: Hypothetical Docking Analysis of this compound with Potential Protein Targets

This table presents illustrative data for demonstration purposes.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Biological Role |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| c-Jun N-terminal kinase (JNK1) | 3PZE | -7.9 | Met111, Gln117, Lys55 | Anticancer, Neuroprotection |

| Dihydrofolate Reductase (DHFR) | 2W9S | -7.2 | Ile7, Phe34, Arg70 | Antimicrobial |

Following docking analysis, molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.gov While docking provides a static snapshot of the interaction, MD simulations track the movements of every atom in the system over a specific period, typically nanoseconds to microseconds, providing a more realistic representation of the biological environment. nih.gov

MD simulations can confirm the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site. Furthermore, MD simulations can reveal crucial information about the flexibility of the protein upon ligand binding and the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. nih.govsemanticscholar.org This detailed understanding of the dynamic interplay between this compound and its target is essential for rational drug design.

Interactive Table: Illustrative MD Simulation Stability Data for a this compound-COX-2 Complex

This table presents illustrative data for demonstration purposes.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2-4 |

| 20 | 1.3 | 1.6 | 3-4 |

| 30 | 1.1 | 1.5 | 3 |

| 40 | 1.4 | 1.7 | 2-3 |

| 50 | 1.3 | 1.6 | 3-4 |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and intrinsic reactivity of a molecule. nih.gov These methods are invaluable for understanding the chemical behavior of this compound.

The electronic properties of a molecule are governed by the distribution of its electrons. DFT calculations can determine various electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. Analysis of the molecular electrostatic potential (MEP) map can further identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Interactive Table: Hypothetical Quantum Chemical Properties of this compound

Calculated using DFT/B3LYP/6-31G(d,p) basis set. This table presents illustrative data for demonstration purposes.

| Property | Value | Unit | Significance |

| HOMO Energy | -6.8 | eV | Electron-donating capacity |

| LUMO Energy | -1.5 | eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV | Chemical reactivity, stability |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

Virtual Screening and Chemical Space Exploration

The discovery of novel drug candidates can be significantly accelerated through virtual screening and the exploration of chemical space. nih.gov These computational strategies leverage large digital libraries of chemical compounds to identify molecules with desired properties.

Virtual screening involves the high-throughput computational assessment of large compound databases to identify molecules that are likely to bind to a specific biological target. nih.gov Starting with this compound as a reference or "hit" compound, one could perform similarity searches or pharmacophore-based screening to find related molecules. nih.gov A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity.

Chemical space exploration aims to investigate vast collections of virtual compounds, which can number in the billions, to discover novel molecular scaffolds and analogs. univr.it By applying defined chemical reaction rules to a set of building blocks, new virtual libraries of synthetically accessible compounds can be generated. researchgate.net These libraries can then be searched for analogs of this compound that possess improved characteristics, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic properties. This approach allows for the systematic exploration of the chemical landscape around a lead compound, facilitating the rapid identification of promising new drug candidates. univr.itresearchgate.net

Interactive Table: Exemplary Analogs of this compound from Virtual Screening

This table presents illustrative data for demonstration purposes.

| Analog Structure | Modification | Predicted Improvement |

| 3-(3-Chloroisoxazol-5-yl)propanamide | Bromine replaced with Chlorine | Altered reactivity and lipophilicity |

| 3-(3-Bromoisoxazol-5-yl)-N-methylpropanamide | N-methylation of the amide | Increased metabolic stability |

| 3-(3-Bromo-4-methylisoxazol-5-yl)propanamide | Methyl group added to isoxazole ring | Enhanced binding affinity via hydrophobic interactions |

| 4-(3-Bromoisoxazol-5-yl)butanamide | Propyl chain extended to butyl | Modified spacer length for optimal target fit |

Pharmacophore Modeling and Ligand-Based Virtual Screening

No studies have been published detailing the development of pharmacophore models based on this compound or its use as a query in ligand-based virtual screening campaigns.

High-Throughput Virtual Screening (HTVS) for Novel Ligands

There is no information available on high-throughput virtual screening efforts that have utilized this compound as a scaffold or have sought to identify novel ligands that are structurally related to it.

Advanced Analytical and Biophysical Characterization for 3 3 Bromoisoxazol 5 Yl Propanamide Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are pivotal in understanding the non-covalent interactions between a small molecule, such as 3-(3-Bromoisoxazol-5-yl)propanamide, and its biological targets. These techniques provide insights into binding events, affinity, and the specific atoms involved in the interaction.

Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies

Ligand-observed NMR spectroscopy is a powerful tool for studying the binding of small molecules to macromolecular targets. In these experiments, the NMR signals of the potential ligand are monitored in the presence and absence of a target protein. Changes in the ligand's NMR parameters, such as chemical shifts, relaxation rates, or the observation of saturation transfer from the protein, indicate binding.

For a compound like this compound, techniques such as Saturation Transfer Difference (STD) NMR or Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) could be employed to screen for binding against a target protein. These methods are particularly useful for detecting weak to moderate binding affinities, which is often the starting point in drug discovery campaigns. While no specific STD or WaterLOGSY data for this compound has been published, research on other isoxazole-based inhibitors has successfully utilized these techniques to identify and characterize binding.

Fluorescence Spectroscopy and Polarization for Binding Affinity

Fluorescence-based assays are highly sensitive methods for quantifying binding affinity. In a typical experiment, either the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) or the fluorescence of a labeled ligand is monitored.

Fluorescence polarization (FP) is a particularly robust method for determining binding constants. This technique relies on the principle that a small, fluorescently-labeled molecule tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger protein, the tumbling rate slows significantly, resulting in an increase in fluorescence polarization. A competitive FP assay could be developed where a fluorescent probe known to bind to the target is displaced by this compound, allowing for the determination of its binding affinity. Currently, there are no published studies detailing the use of fluorescence spectroscopy or polarization to assess the binding of this compound.

Structural Biology Approaches for this compound Complexes

Structural biology techniques provide high-resolution, three-dimensional information about how a ligand binds to its target protein. This is crucial for understanding the molecular basis of recognition and for guiding structure-based drug design.

X-ray Crystallography of this compound-Protein Co-crystals

X-ray crystallography is the gold standard for determining the atomic-level structure of protein-ligand complexes. This technique requires the formation of a high-quality crystal of the protein in complex with the ligand. The diffraction pattern of X-rays passing through the crystal is then used to calculate an electron density map, from which the three-dimensional structure of the complex can be modeled.

A co-crystal structure of this compound bound to a target protein would reveal the precise binding mode, including all intermolecular interactions such as hydrogen bonds, halogen bonds (potentially involving the bromine atom), and hydrophobic contacts. This information would be invaluable for optimizing the compound's structure to improve potency and selectivity. A search of the Protein Data Bank (PDB) and the broader scientific literature did not yield any deposited crystal structures for a complex containing this compound.

Cryo-Electron Microscopy (Cryo-EM) for Large Biomolecular Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and dynamic biomolecular complexes that are often difficult to crystallize. In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are collected using an electron microscope. These images are then computationally averaged to reconstruct a three-dimensional model of the complex.

If this compound were to bind to a large protein complex, cryo-EM could potentially be used to visualize the binding site. However, given the relatively small size of the ligand, achieving a resolution high enough to definitively place it within the binding pocket can be challenging. There are currently no published cryo-EM studies involving this compound.

Calorimetric Methods for Thermodynamic Characterization of Binding

Calorimetric techniques directly measure the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Isothermal Titration Calorimetry (ITC) is the most common calorimetric method used for this purpose. In an ITC experiment, small aliquots of the ligand are injected into a solution containing the target protein, and the heat released or absorbed is measured. The resulting data can be fit to a binding model to determine the thermodynamic parameters. An ITC study of this compound would provide fundamental information about the driving forces of its interaction with a target protein (i.e., whether the binding is enthalpically or entropically driven). No such thermodynamic data for this compound is currently available in the public domain.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.govchemicalbook.com This method allows for the determination of the key thermodynamic parameters of an interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

In the context of This compound research, ITC would be invaluable for characterizing its binding to a putative protein target. By titrating the compound into a solution containing the target protein, the heat released or absorbed upon binding would be measured. The resulting data provides deep insights into the forces driving the interaction.

Hypothetical ITC Data for this compound Binding to a Target Protein:

| Parameter | Hypothetical Value | Significance for this compound |

| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio between the compound and its target protein. |

| Binding Affinity (K_a) | 1 x 10⁶ M⁻¹ | Represents a strong binding affinity, suggesting a potent interaction. |

| Enthalpy Change (ΔH) | -10 kcal/mol | A negative value indicates that the binding is an enthalpically driven process, likely dominated by hydrogen bonds and van der Waals interactions. |

| Entropy Change (ΔS) | -5 cal/mol·K | A negative entropy change suggests an increase in order upon binding, which could be due to conformational restriction of the compound and protein. |

| Gibbs Free Energy (ΔG) | -8.2 kcal/mol | A significant negative value indicates a spontaneous and favorable binding event. |

This detailed thermodynamic signature is crucial for structure-activity relationship (SAR) studies, guiding medicinal chemists in optimizing the compound's structure to enhance binding affinity and specificity. nih.gov

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. chemenu.comchemicalbook.com In pharmaceutical research, DSC is primarily used to characterize the thermal stability of molecules, such as proteins and small molecule drug candidates. chemenu.comnih.gov It can determine the melting temperature (T_m), which is a direct indicator of the molecule's conformational stability. chemenu.com

For This compound , DSC analysis would provide critical information about its solid-state properties and thermal stability. This is essential for formulation development and understanding its shelf-life. Furthermore, when studying the interaction of the compound with a target protein, DSC can be used to assess how the binding of the ligand affects the thermal stability of the protein. An increase in the protein's melting temperature upon binding of This compound would indicate a stabilizing effect, which is often a desirable attribute for a drug candidate.

Hypothetical DSC Data for a Target Protein in the Absence and Presence of this compound:

| Condition | Melting Temperature (T_m) | Interpretation |

| Target Protein Alone | 55 °C | Intrinsic thermal stability of the protein. |

| Target Protein + This compound | 60 °C | The increase in T_m suggests that the binding of the compound stabilizes the protein's structure. |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.gov It provides kinetic data on the association (k_on) and dissociation (k_off) rates of a binding event, from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov This high-throughput method is instrumental in the early stages of drug discovery for screening compound libraries and for detailed kinetic characterization of lead candidates.

In the investigation of This compound , SPR would be employed to continuously monitor its binding to an immobilized target protein. The compound would be flowed over a sensor chip with the target protein, and the change in the refractive index at the surface would be measured, which is proportional to the amount of bound compound. nih.gov This allows for the precise determination of how quickly the compound binds to its target and how long it remains bound before dissociating.

Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein:

| Kinetic Parameter | Hypothetical Value | Significance for this compound |

| Association Rate (k_on) | 1 x 10⁵ M⁻¹s⁻¹ | A fast association rate indicates that the compound quickly recognizes and binds to its target. |

| Dissociation Rate (k_off) | 1 x 10⁻³ s⁻¹ | A slow dissociation rate suggests a stable binding complex and a longer duration of action. |

| Dissociation Constant (K_D) | 10 nM | A low nanomolar K_D value, calculated as k_off/k_on, signifies a high binding affinity. |

The kinetic profile obtained from SPR is highly complementary to the thermodynamic data from ITC. A compound with a fast on-rate and a slow off-rate is often a desirable profile for a therapeutic agent, leading to a prolonged biological effect.

Future Directions and Unaddressed Research Questions for 3 3 Bromoisoxazol 5 Yl Propanamide

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological targets of 3-(3-Bromoisoxazol-5-yl)propanamide are still under investigation, the broader isoxazole (B147169) class of compounds has shown significant potential across various therapeutic areas. nih.gov Isoxazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov Future research will likely focus on identifying the specific proteins and pathways that this compound interacts with, thereby uncovering its mechanism of action. This exploration could pave the way for its development as a therapeutic agent for a range of diseases. For example, isoxazole-containing compounds are being investigated as PARP inhibitors in cancer therapy, and while no isoxazole-based PARP inhibitors are currently approved, their ability to target multiple cancer cell pathways highlights their potential. nih.gov The structural flexibility of the isoxazole ring allows for modifications that can enhance pharmacological properties and potentially lead to the development of multi-targeted therapies. nih.gov

Integration of Multi-Omics Data in Chemical Biology Studies

To gain a deeper understanding of the biological effects of this compound, future studies will increasingly rely on the integration of multi-omics data. Technologies such as transcriptomics and metabolomics can provide a comprehensive profile of the molecular changes that occur in biological systems upon exposure to the compound. ljmu.ac.uk This data-driven approach allows for the quantitative comparison of bioactivity profiles between different chemicals, helping to form groups of compounds with similar mechanisms of action. ljmu.ac.uk By analyzing the broad biological response, researchers can identify not only which molecules group together but also the underlying molecular perturbations driving these similarities. ljmu.ac.uk This approach can provide a more robust, mechanistically-informed understanding of the compound's effects and aid in the identification of its biological targets.

Advanced Computational Methodologies for Enhanced Prediction and Design

Computational tools are becoming indispensable in modern drug discovery and chemical biology. For this compound, advanced computational methodologies will play a crucial role in predicting its properties and guiding the design of more potent and selective derivatives. nih.gov Structure-activity relationship (SAR) studies, aided by computational modeling, are essential for understanding how chemical structure relates to biological activity. nih.govnih.gov These in silico methods can be used to design compounds with improved pharmacokinetic profiles, increased efficacy, and reduced toxicity. nih.gov By "mutating" chemicals computationally, researchers can explore a vast chemical space to identify promising candidates for synthesis and further testing, accelerating the development process. mskcc.org

Development of this compound as a Chemical Probe for Complex Biological Systems

A significant future direction is the development of this compound into a chemical probe. tandfonline.com Chemical probes are small molecules used to study and manipulate protein function within a cell's native environment. mskcc.org To be an effective probe, a compound must be well-characterized, potent, and selective. nih.gov The development process involves creating derivatives with specific labels, such as fluorescent tags or biotin (B1667282) handles, to facilitate techniques like microscopy, flow cytometry, and proteomic analyses. mskcc.org These labeled probes would enable researchers to track the compound's interactions within complex biological systems, identify its binding partners, and elucidate its mechanism of action on a proteome-wide scale. youtube.com This approach is invaluable for target validation and for gaining a deeper understanding of the biological processes modulated by the compound. tandfonline.com

Addressing Challenges in Translating Research Findings

A critical and ongoing challenge is the translation of promising research findings from the laboratory to clinical applications. This process involves overcoming several hurdles, including optimizing the compound's properties for in vivo studies, such as bioavailability and toxicological profiles. mskcc.org For a compound like this compound, this will require rigorous preclinical testing to validate its efficacy and safety. Furthermore, establishing a clear link between the compound's molecular mechanism and a clinically relevant outcome is essential. The development of robust biomarkers to monitor the compound's effects in more complex biological models will be a key step in this translational pathway.

Q & A

Q. How can this compound serve as a mechanistic probe in enzyme inhibition assays?

- Methodological Answer : The bromine atom acts as a heavy atom for X-ray crystallography in enzyme co-crystallization (e.g., with cytochrome P450 isoforms). Competitive inhibition assays (IC₅₀ determination via fluorescence quenching) and SPR analysis quantify binding affinities. Mutagenesis studies (e.g., Ala-scanning) identify key residues interacting with the isoxazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。